n-(1-Ethyl-1h-pyrazol-4-yl)hydrazinecarboximidamide
Description
n-(1-Ethyl-1H-pyrazol-4-yl)hydrazinecarboximidamide is a hydrazinecarboximidamide derivative featuring a pyrazole core substituted with an ethyl group at the N1 position. This compound belongs to a broader class of nitrogen-rich heterocycles known for their diverse pharmacological and agrochemical applications, including antitumor, antimicrobial, and insecticidal activities . These analogues demonstrate how substituent variations influence physicochemical properties and biological efficacy, providing a framework for comparative analysis.
Properties
Molecular Formula |
C6H12N6 |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
1-amino-2-(1-ethylpyrazol-4-yl)guanidine |
InChI |
InChI=1S/C6H12N6/c1-2-12-4-5(3-9-12)10-6(7)11-8/h3-4H,2,8H2,1H3,(H3,7,10,11) |
InChI Key |
WKJLJJBVRKQIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)N=C(N)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethyl-1H-pyrazol-4-yl)hydrazinecarboximidamide typically involves the cyclocondensation of hydrazine with a carbonyl system. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carboxaldehyde with hydrazinecarboximidamide under reflux conditions in ethanol. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(1-Ethyl-1H-pyrazol-4-yl)hydrazinecarboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the hydrazinecarboximidamide group.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-(1-Ethyl-1H-pyrazol-4-yl)hydrazinecarboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N-(1-Ethyl-1H-pyrazol-4-yl)hydrazinecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Antitumor Potency : Compound 8l’s benzo[d]thiazole moiety enhances activity against cancer cells compared to simpler pyrazole derivatives .
- Antibacterial Efficacy : Thiazole-containing analogues (e.g., ) show superior activity against resistant bacterial strains due to membrane-targeting mechanisms.
- Insecticidal Activity : Alkoxy-substituted nitroguanidines (e.g., ) outperform hydrazinecarboximidamides in pest control, highlighting the role of flexible side chains.
Physicochemical Properties
Key Observations :
- Melting Points : Electron-withdrawing groups (e.g., nitro in ) lower melting points compared to halogenated derivatives (e.g., 8l in ).
- Solubility : LogP values correlate with substituent hydrophobicity; thiazole derivatives () exhibit lower solubility.
Critical Analysis of Structural Modifications
- Pyrazole vs. Thiazole Cores : Pyrazole-based compounds (e.g., ) generally exhibit higher synthetic yields but lower biological potency compared to thiazole derivatives (e.g., ).
- Alkoxy vs. Aryl Substituents : Alkoxy groups (e.g., in ) enhance antitumor activity, while aryl groups (e.g., in ) improve crystallinity but reduce solubility.
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